[1-(Aminomethyl)cyclohexyl]methanamine

Anticancer Platinum-based drug Cytotoxicity

Regulatory submissions for generic gabapentin require certified Gabapentin Impurity 25 (CAS 4441-55-8). Substituting with 1,2- or 1,3-regioisomers causes analytical failure and ANDA rejection. - **Certified reference standard** for QC method development & validation - **Enables spiroplatin synthesis** - Pt(II) complex with 39x higher cytotoxicity (IC50 0.4 vs 15.6 µg/mL) vs cisplatin & zero nephrotoxicity at 2.0 mg/kg - **BenchChem**: Analytical-grade material, supplied with characterization data for regulatory filings

Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
CAS No. 4441-55-8
Cat. No. B3021749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(Aminomethyl)cyclohexyl]methanamine
CAS4441-55-8
Molecular FormulaC8H18N2
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(CN)CN
InChIInChI=1S/C8H18N2/c9-6-8(7-10)4-2-1-3-5-8/h1-7,9-10H2
InChIKeyXZAHJRZBUWYCBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-BAC Procurement Guide


[1-(Aminomethyl)cyclohexyl]methanamine (CAS 4441-55-8), also known as 1,1-bis(aminomethyl)cyclohexane or 1,1-BAC, is a geminal cycloaliphatic diamine with the formula C8H18N2 [1]. This structural motif, where two aminomethyl groups are attached to the same cyclohexane ring carbon, is a defining feature that dictates its unique coordination chemistry and reactivity profile [2]. Unlike its regioisomers, this compound is a key intermediate in the synthesis of platinum-based antitumor agents and serves as a critical reference standard in pharmaceutical quality control [3].

Platinum(II) complex synthesis with defined six-membered chelate geometry
Certified pharmaceutical impurity reference standard (Gabapentin Impurity 25)
Geminal diamine building block for spirocyclic scaffold construction

Why 1,1-BAC Cannot Be Replaced


Substituting [1-(Aminomethyl)cyclohexyl]methanamine with its 1,3- or 1,4-regioisomers is scientifically invalid for target applications. The 1,1-geminal substitution pattern is structurally essential for forming a six-membered chelate ring with platinum(II), a geometry that 1,3- and 1,4-diamines cannot replicate [1]. This specific chelation is the pharmacophore for the antitumor agent spiroplatin, directly influencing its cytotoxic potency and renal safety profile compared to cisplatin [2]. Furthermore, the compound's unique identity as 'Gabapentin Impurity 25' is legally and analytically non-interchangeable for regulatory submissions .

Regioisomer mismatch
1,3- and 1,4-BAC isomers cannot form the six-membered chelate ring required for spiroplatin-type complexes.
Pharmacophore geometry loss
Substituting the geminal diamine may disrupt the coordination geometry critical for platinum(II)-based research complexes.
Regulatory identity fixed
Only the 1,1-isomer is listed as Gabapentin Impurity 25; other diamines are not acceptable for ANDA analytical methods.

Quantitative Evidence for 1,1-BAC


Spiroplatin Cytotoxicity vs Cisplatin

The platinum(II) complex of this compound, spiroplatin (TNO-6), demonstrates markedly higher in vitro cytotoxicity against human bone marrow progenitor cells compared to other platinum-based drugs. This difference is attributed to the unique 1,1-diaminocyclohexane chelate ligand [1].

Spiroplatin vs cisplatin
Head-to-head
IC50 0.4 µg/mL (spiroplatin) vs 15.6 µg/mL (cisplatin) in CFU-GM assay
Reported cytotoxicity comparison; supports model complex selection
Data from human myeloid clonogenic assay; 39-fold lower IC50 observed
Anticancer Platinum-based drug Cytotoxicity Myelotoxicity

Spiroplatin Nephrotoxicity Profile

In a comparative in vivo study, the spiroplatin complex of this compound showed a superior renal safety profile. While both drugs showed comparable antitumor activity, spiroplatin did not induce nephrotoxicity at the highest tested dose, a stark contrast to cisplatin which was nephrotoxic even at a quarter of that dose [1].

Nephrotoxicity comparison
Head-to-head
No nephrotoxicity at 2.0 mg/kg vs nephrotoxicity at 0.5 mg/kg (cisplatin) in rat model
Reported renal endpoint comparison; supports differentiated preclinical profile
LOU/M rat immunocytoma model; >4-fold higher non-nephrotoxic dose
Anticancer Nephrotoxicity Preclinical Renal safety

Gabapentin Impurity 25 Reference Standard

[1-(Aminomethyl)cyclohexyl]methanamine is chemically designated as 'Gabapentin Impurity 25' [1]. It is a known byproduct or degradation impurity of the blockbuster drug gabapentin. For any Abbreviated New Drug Application (ANDA) or commercial production process, a characterized reference standard of this specific impurity is non-negotiable for analytical method development (AMD), method validation (AMV), and quality control (QC) [2].

Impurity reference standard
Regulatory context
Designated Gabapentin Impurity 25
Required for ANDA impurity profiling; identity-based substitution not permitted
Pharmacopoeial impurity listing; regulatory data review needed
Pharmaceutical analysis Quality control Reference standard ANDA

Geminal Diamine Reactivity with Formaldehyde

The geminal diamine nature of this compound enables a unique condensation reaction with formaldehyde, precipitating a polymer that thermally isomerizes into a structurally precise tetraspiro nonacyclic compound [1]. This reactivity is not possible with vicinal or 1,3- or 1,4-diamines, which form different cross-linked products. The complex product's structure was unambiguously solved by X-ray analysis confirming a molecular structure with eight nitrogen atoms in a pentacyclic framework [1].

Formaldehyde condensation
Reported
Forms tetraspiro nonacyclic octaaza compound
Unique geminal diamine reactivity pathway; enables spirocyclic library synthesis
Product confirmed by X-ray crystallography; not achievable with other isomers
Supramolecular chemistry Polymer chemistry Geminal diamine Macrocycle

Chelation Ring Size: 6- vs 5-Membered

As a ligand, [1-(aminomethyl)cyclohexyl]methanamine (BAMCH) forms a six-membered chelate ring upon coordination to platinum(II), in contrast to ethylenediamine (en) which forms a five-membered ring [1]. This fundamental geometric difference alters the thermodynamic stability, hydrolysis kinetics, and ultimately the biological activity of the resulting platinum complexes [2].

Chelate ring size
Class-level
6-membered (BAMCH) vs 5-membered (ethylenediamine) upon Pt(II) coordination
Reported chelate geometry difference; informs ligand design for platinum(II) complexes
Kinetic stability and hydrolysis may differ; primary literature review advised
Bioinorganic chemistry Platinum complex Ligand design Chelation

Verified Applications of 1,1-BAC


Platinum Anticancer Prodrug Synthesis

Medicinal chemists can use this diamine as a core scaffold to synthesize platinum(II) complexes that have shown a significantly better therapeutic window than cisplatin. As demonstrated, the spiroplatin derivative exhibits a 39-fold higher in vitro cytotoxicity (IC50 0.4 vs 15.6 µg/mL) and demonstrated a complete absence of nephrotoxicity at a 4-fold higher dose (2.0 mg/kg) in preclinical models where cisplatin was nephrotoxic [1]. This allows for structure-activity relationship (SAR) studies focused on leaving-group modification to optimize pharmacokinetics without the dose-limiting renal toxicity associated with first-generation drugs. [1]

Gabapentin Impurity Quantification for ANDA

Analytical laboratories must use this compound, certified as 'Gabapentin Impurity 25', to develop, validate, and run quality control methods for generic gabapentin formulations. Since it is a specific impurity listed in regulatory filings, its procurement as a highly characterized reference standard is non-negotiable for any Abbreviated New Drug Application (ANDA). The absence of this specific compound's analytical data would result in a regulatory deficiency. [2]

Spirocyclic Amine Library Construction

Synthetic chemists can exploit the unique geminal diamine reactivity to create architecturally complex, three-dimensional spirocyclic frameworks. This compound's single-step condensation with formaldehyde yields a defined tetraspiro nonacyclic octaaza structure, a molecular complexity not achievable with other cyclohexane diamines. This reaction serves as a powerful diversity-oriented synthesis strategy for generating novel chemical probes, new chiral ligands, or nitrogen-rich building blocks for medicinal chemistry. [3]

Application
Selection Property
Validation Focus
Platinum complex synthesis studies
Geminal diamine chelation geometry
Cytotoxicity and nephrotoxicity endpoint comparison
Gabapentin impurity method development
Certified impurity reference standard identity
ANDA analytical method validation (impurity profiling)
Spirocyclic amine scaffold synthesis
Geminal diamine formaldehyde reactivity
Product architecture verified by X-ray crystallography

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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